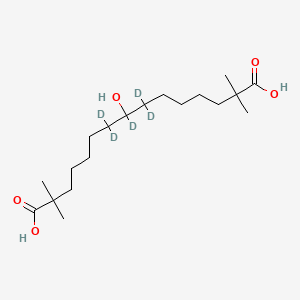
PROTAC VEGFR-2 degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC VEGFR-2 degrader-1 is a proteolysis-targeting chimera (PROTAC) compound specifically designed to target and degrade the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a critical receptor involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By degrading VEGFR-2, this compound aims to inhibit tumor angiogenesis and thereby suppress tumor growth.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC VEGFR-2 degrader-1 involves a multi-step process that includes the preparation of the ligand for VEGFR-2, the ligand for the E3 ubiquitin ligase, and the linker that connects these two ligands. The synthetic route typically involves:
Preparation of the VEGFR-2 ligand: This step involves the synthesis of a small molecule that can specifically bind to VEGFR-2.
Preparation of the E3 ubiquitin ligase ligand: This step involves the synthesis of a small molecule that can recruit the E3 ubiquitin ligase.
Linker synthesis: The linker is synthesized to connect the VEGFR-2 ligand and the E3 ubiquitin ligase ligand.
Conjugation: The final step involves conjugating the VEGFR-2 ligand, the linker, and the E3 ubiquitin ligase ligand to form the this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: PROTAC VEGFR-2 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the linker or the ligands.
Reduction: Reduction reactions may occur, especially if the compound contains reducible functional groups.
Substitution: Substitution reactions can occur at various positions on the ligands or the linker.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted analogs.
科学的研究の応用
PROTAC VEGFR-2 degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of targeted protein degradation and the development of new PROTAC compounds.
Biology: The compound is used to investigate the role of VEGFR-2 in angiogenesis and tumor growth.
Medicine: this compound is explored as a potential therapeutic agent for cancer treatment by inhibiting tumor angiogenesis.
Industry: The compound is used in the development of new anti-cancer drugs and in the study of protein degradation mechanisms.
作用機序
PROTAC VEGFR-2 degrader-1 exerts its effects by inducing the degradation of VEGFR-2 through the ubiquitin-proteasome system. The compound forms a ternary complex with VEGFR-2 and an E3 ubiquitin ligase, leading to the ubiquitination of VEGFR-2. This ubiquitinated VEGFR-2 is then recognized and degraded by the proteasome, resulting in the reduction of VEGFR-2 levels and inhibition of angiogenesis.
類似化合物との比較
PROTAC VEGFR-2 degrader-2: Another PROTAC compound targeting VEGFR-2 with similar degradation mechanisms.
PROTAC FGFR1/2 degrader: A PROTAC compound targeting fibroblast growth factor receptors 1 and 2, used in cancer therapy.
PROTAC BRD4 degrader: A PROTAC compound targeting bromodomain-containing protein 4, used in cancer and other diseases.
Uniqueness: PROTAC VEGFR-2 degrader-1 is unique in its specific targeting of VEGFR-2, making it a valuable tool for studying and inhibiting angiogenesis. Its design allows for selective degradation of VEGFR-2, minimizing off-target effects and providing a targeted approach to cancer therapy.
特性
分子式 |
C52H61N9O6S |
|---|---|
分子量 |
940.2 g/mol |
IUPAC名 |
(4R)-1-[(2S)-2-[[7-[3-amino-4-[3-[(3-propan-2-ylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H61N9O6S/c1-31(2)35-13-10-15-37(25-35)56-51(67)57-38-16-11-14-36(26-38)40-17-12-18-41-45(40)48(53)59-61(41)44(64)20-9-7-8-19-43(63)58-47(52(4,5)6)50(66)60-29-39(62)27-42(60)49(65)54-28-33-21-23-34(24-22-33)46-32(3)55-30-68-46/h10-18,21-26,30-31,39,42,47,62H,7-9,19-20,27-29H2,1-6H3,(H2,53,59)(H,54,65)(H,58,63)(H2,56,57,67)/t39-,42?,47-/m1/s1 |
InChIキー |
XCMSXWSOOSQEDL-ZXBLJQELSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


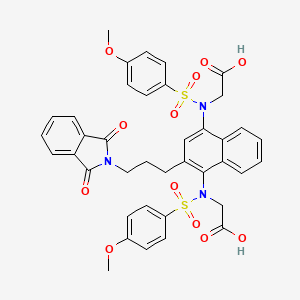
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
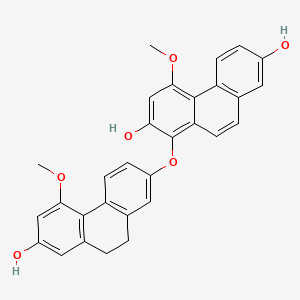
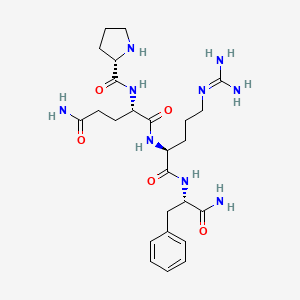
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)

![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
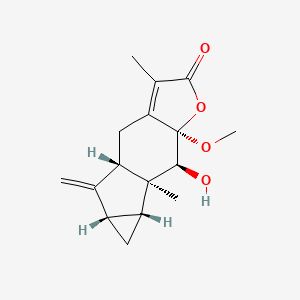


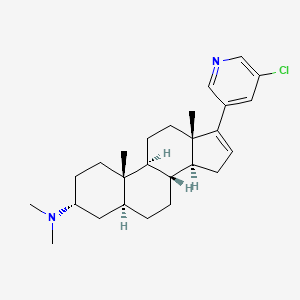
![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
